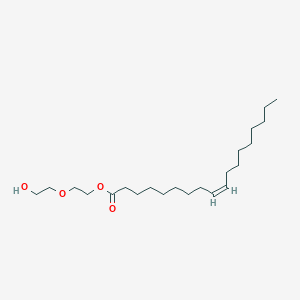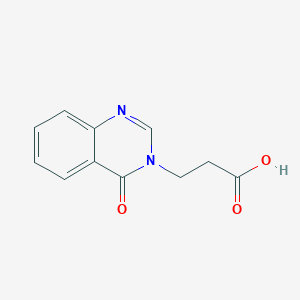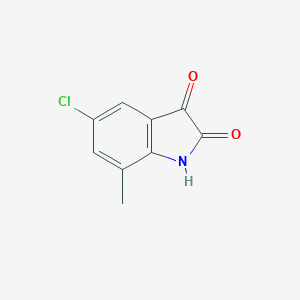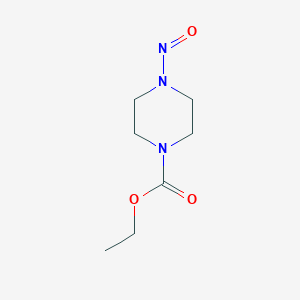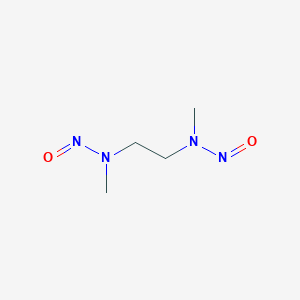
Ftivazide
概要
説明
フチバジド、別名N-(3-メトキシ-4-ヒドロキシベンジリデン)-N'-イソニコチノイルヒドラジンは、化学式C14H13N3O3を持つ有機化合物です。淡黄色の結晶性粉末として出現し、エタノールにわずかに溶解し、水には不溶です。 フチバジドは、結核菌に対する強力な活性のために、主に抗結核薬として使用されます .
科学的研究の応用
フチバジドは、広範囲の科学研究で応用されています。
作用機序
フチバジドの作用機序は、結核菌の細胞壁形成に不可欠なミコール酸合成の阻害を伴います。フチバジドは、ミコール酸の産生を阻害することにより、結核菌の細胞壁を弱体化させ、免疫系の攻撃や他の抗生物質に対してより感受性が高くなります。 この機序は、生存と病原性のために堅牢な細胞壁に大きく依存している結核菌に対して特に効果的です .
類似の化合物:
イソニアジド: ミコール酸合成も標的とする別の抗結核薬。
リファンピシン: 結核の治療に他の薬物と組み合わせて使用される抗生物質。
エタンブトール: 結核菌の細胞壁合成を阻害します。
フチバジドの独自性: フチバジドは、特定のヒドラゾン構造により、銅(II)などの金属と安定な錯体を形成できるため、独特です。 これらの錯体は、母体化合物と比較して抗菌活性を強化します . さらに、フチバジドのミコール酸合成を阻害する能力は、多剤耐性結核の治療における貴重な選択肢となっています .
生化学分析
Biochemical Properties
Ftivazide interacts with various biomolecules in the body to exert its anti-tuberculosis activity . It disrupts the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .
Cellular Effects
This compound has a significant impact on the cellular processes of mycobacteria. By disrupting the synthesis of mycolic acids, this compound inhibits the formation of the cell wall and cell membrane of mycobacteria . This leads to the death of the bacteria, thereby exerting its anti-tuberculosis effect .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of mycolic acid synthesis, which is crucial for the formation of the cell wall and cell membrane of mycobacteria . This disruption inhibits nucleic acid synthesis and energy metabolism, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent anti-tuberculosis activity .
Dosage Effects in Animal Models
It is known that this compound has a potent anti-tuberculosis activity .
Metabolic Pathways
This compound is involved in the metabolic pathway that disrupts the synthesis of mycolic acids in mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .
Transport and Distribution
It is known that this compound has a potent anti-tuberculosis activity .
Subcellular Localization
It is known that this compound has a potent anti-tuberculosis activity .
準備方法
合成経路と反応条件: フチバジドは、複数段階の反応によって合成できます。一般的な方法の1つは、イソニコチン酸エチルとヒドラジン水和物を反応させてイソニコチン酸ヒドラジドを形成することです。 この中間体を3-メトキシ-4-ヒドロキシベンズアルデヒドと反応させると、フチバジドが得られます .
工業生産方法: フチバジドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されます。 このプロセスには、目的の製品品質を実現するために、温度、pH、反応時間の厳密な制御が含まれます .
化学反応の分析
反応の種類: フチバジドは、以下を含むさまざまな化学反応を起こします。
酸化: フチバジドは、対応する酸化物に酸化できます。
還元: 特定の条件下で還元されて、還元された誘導体を生成できます。
置換: フチバジドは、特に求核剤との置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下でフチバジドと反応できます。
主要な生成物:
酸化: 酸化物およびその他の酸化された誘導体の形成。
還元: 還元されたヒドラゾンの形成。
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phthivazid against Mycobacterium tuberculosis?
A1: While the exact mechanism is not fully elucidated in the provided research, Phthivazid is structurally similar to Isoniazid, a known inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death.
Q2: Is there any spectroscopic data available for Phthivazid?
A2: The provided research papers do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for Phthivazid.
Q3: How is Phthivazid absorbed, distributed, metabolized, and excreted in the body?
A3: Several studies mention the metabolism of Phthivazid but do not provide detailed information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). [, , ] Further research is needed to fully understand its pharmacokinetic properties.
Q4: What is the in vivo activity and efficacy of Phthivazid against Mycobacterium tuberculosis?
A4: While some papers mention Phthivazid's use in treating tuberculosis, they primarily focus on its potential toxicity and adverse effects. [, , ] More research is needed to determine its precise in vivo efficacy against Mycobacterium tuberculosis.
Q5: Are there any cell-based assays or animal models used to study Phthivazid's efficacy?
A5: The provided research mentions the use of guinea pigs and rabbits in studying Phthivazid, but details about specific models and their relevance to human tuberculosis are limited. [, , ] Further research using standardized in vitro and in vivo models is necessary to assess its efficacy and safety profile comprehensively.
Q6: What are the known toxic effects and safety concerns associated with Phthivazid use?
A6: Several papers highlight the potential toxicity of Phthivazid, with studies mentioning polyneuritis, adverse effects on the liver, and potential blastomogenic effects. [, , , , ] These findings underscore the need for careful consideration of its safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





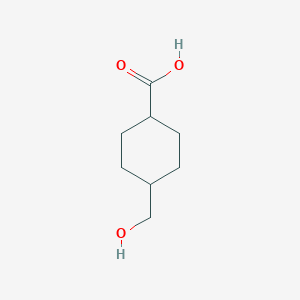
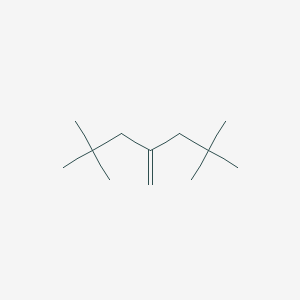
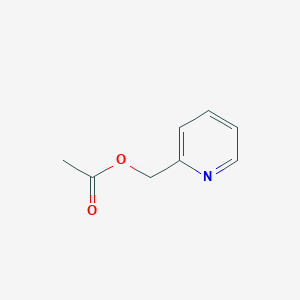
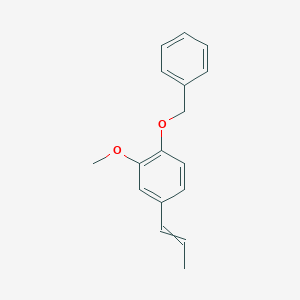

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
